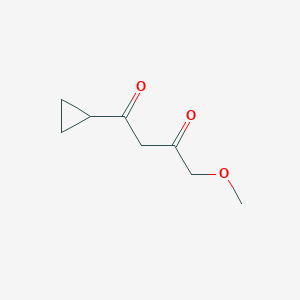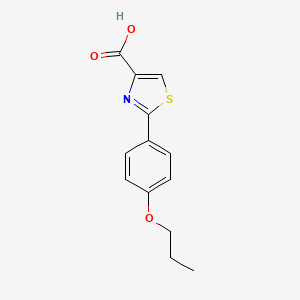
N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic organic compound with potential applications in various fields including medicinal chemistry and industrial processes. The structure of this compound features a complex arrangement of functional groups, indicating its potential versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be achieved through multi-step organic reactions. Generally, it involves the initial formation of the furan and pyrazole moieties, followed by their coupling with the sulfonamide functionalities under controlled conditions, typically involving catalysts or reagents like palladium, sulfuryl chloride, and various solvents.
Example Synthetic Route:
Formation of 5-(furan-2-yl)-4,5-dihydro-1H-pyrazole via a cyclization reaction.
Introduction of the ethylsulfonyl group to the pyrazole ring using ethylsulfonyl chloride.
Coupling of the intermediate with 4-amino-phenylethanesulfonamide under condensation reaction conditions.
Industrial Production Methods
In an industrial context, the production would likely be scaled up using batch or continuous flow processes, optimizing yields and purity through the use of high-performance liquid chromatography (HPLC) and other purification techniques. Reaction conditions such as temperature, pressure, and the use of robust catalysts are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can participate in various chemical reactions, including:
Oxidation: Conversion of the furan ring to its corresponding dihydrofuran or furanone derivatives.
Reduction: Reduction of the nitro groups, if any, to amines.
Substitution: Halogenation, sulfonation, and other electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide (NBS). Reaction conditions vary widely but typically involve controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed from These Reactions
Oxidation: Produces furanyl and pyrazolyl oxides.
Reduction: Leads to the formation of pyrazolyl amines.
Substitution: Generates halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has found numerous applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential bioactivity and interaction with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. It is believed to inhibit certain enzymatic pathways by binding to the active site or allosteric site of the enzyme, thereby blocking substrate access and catalytic activity. This inhibition can modulate biochemical pathways and biological processes, making it a valuable tool in research and potential therapy.
Comparison with Similar Compounds
N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be compared to other sulfonamide-based compounds like:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Celecoxib: A COX-2 inhibitor used in the treatment of pain and inflammation.
Benzothiazole sulfonamides: Known for their anti-inflammatory properties.
Uniqueness
What sets this compound apart from its peers is its specific combination of functional groups, which confer unique reactivity and potential bioactivity, making it a distinct candidate in chemical research and potential pharmacological applications.
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-26(21,22)19-14-9-7-13(8-10-14)15-12-16(17-6-5-11-25-17)20(18-15)27(23,24)4-2/h5-11,16,19H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJJSIRJVNMNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2725949.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)
![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)

![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2725956.png)
![5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)


![5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2725961.png)
![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2725966.png)
![2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile](/img/structure/B2725969.png)
amine hydrochloride](/img/structure/B2725970.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2725971.png)
